molecular formula C12H14O3 B13935218 3-(5-Acetyl-2-methoxyphenyl)propanal CAS No. 33538-86-2

3-(5-Acetyl-2-methoxyphenyl)propanal

Cat. No.: B13935218
CAS No.: 33538-86-2
M. Wt: 206.24 g/mol
InChI Key: LBHPSCQJRCPPME-UHFFFAOYSA-N
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Description

Benzenepropanal, 5-acetyl-2-methoxy- is an organic compound with the molecular formula C12H14O3. It is known for its unique chemical structure, which includes a benzene ring substituted with an acetyl group and a methoxy group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 5-acetyl-2-methoxy- typically involves the acylation of a benzene derivative followed by the introduction of a methoxy group. One common method involves the Friedel-Crafts acylation of a benzene ring with an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the methoxylation of the resulting product using methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of Benzenepropanal, 5-acetyl-2-methoxy- often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 5-acetyl-2-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Benzenepropanal, 5-acetyl-2-methoxy- is utilized in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenepropanal, 5-acetyl-2-methoxy- involves its interaction with various molecular targets and pathways. Its acetyl and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Biological Activity

3-(5-Acetyl-2-methoxyphenyl)propanal, a compound with the molecular formula C12_{12}H14_{14}O3_3, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanal group attached to a substituted phenyl ring, specifically with an acetyl and methoxy group. This structural configuration is significant as it influences the compound's interactions with biological systems.

Biological Activities

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of microbial membranes or inhibition of essential metabolic pathways.

2. Anti-inflammatory Properties

Phenolic compounds are frequently studied for their anti-inflammatory effects. The presence of the methoxy group in this compound may enhance its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines .

3. Antioxidant Activity

The antioxidant capacity of similar phenolic compounds has been well-documented, suggesting that this compound may also possess these properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Interaction with Receptors : Similar compounds have been shown to interact with neurokinin receptors, suggesting potential pathways for therapeutic applications .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism, leading to reduced pathogenicity or inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryModulates cytokine release
AntioxidantNeutralizes free radicals

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of phenolic compounds, derivatives similar to this compound were tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 µg/mL for the most active derivatives, underscoring the potential for therapeutic applications in treating infections .

Properties

CAS No.

33538-86-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-(5-acetyl-2-methoxyphenyl)propanal

InChI

InChI=1S/C12H14O3/c1-9(14)10-5-6-12(15-2)11(8-10)4-3-7-13/h5-8H,3-4H2,1-2H3

InChI Key

LBHPSCQJRCPPME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CCC=O

Origin of Product

United States

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